Conformational Rigidity and Binding Pose Validation: Z69092635 vs. Saturated Analog WMV in SHIP1
The target compound (as Z69092635) possesses a cyclohexene ring, which imposes conformational rigidity compared to its saturated analog WMV (N-(2-cyclohexylethyl)-...). This unsaturation is key to its validated binding mode. In the deposited co-crystal structure against SHIP1 (PDB: 5RW5), Z69092635 achieved a Best-fitted ranking of 99% and a Real Space Correlation Coefficient of 0.986, confirming an excellent fit to the experimental electron density. This structural validation data is only available for the unsaturated compound and not for the saturated analog WMV, which was not co-crystallized.
| Evidence Dimension | Structural fit to target protein (SHIP1) |
|---|---|
| Target Compound Data | PDB 5RW5: Best-fitted ranking 99%; Real Space Correlation Coefficient 0.986 |
| Comparator Or Baseline | PDB WMV (N-(2-cyclohexylethyl)-...): Not applicable. WMV is a related chemical component but was not co-crystallized or validated in the same binding site. |
| Quantified Difference | Not calculable; the primary differentiation is qualitative: one compound has a validated binding pose, while the other lacks structural validation data for this target. |
| Conditions | X-ray crystallography of human SHIP1 phosphatase in complex with the target compound |
Why This Matters
For procurement in fragment-based drug discovery, the validated binding pose is the product's core asset; an analog without this data lacks the essential proof of concept for structure-guided optimization.
- [1] RCSB PDB. 7HTZ/A1BUA Ligand Validation Report. A1BUA: N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide. Accessed 2024. View Source
